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Compound of Interest

Compound Name: (4-Vinylphenyl)methanol

Cat. No.: B094994

Introduction

(4-Vinylphenyl)methanol, also known as 4-vinylbenzyl alcohol, is a bifunctional organic
molecule of significant interest in polymer chemistry and materials science.[1][2] Its structure,
featuring both a polymerizable vinyl group and a versatile primary alcohol, makes it an
invaluable monomer for the synthesis of functional polymers, coatings, and resins.[1][3] The
precise characterization of this molecule is paramount for ensuring purity, confirming structural
integrity, and predicting its reactivity in polymerization and other chemical transformations.

This technical guide provides an in-depth analysis of the key spectroscopic data for (4-
Vinylphenyl)methanol, including Nuclear Magnetic Resonance (NMR) spectroscopy (*H and
13C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As Senior Application Scientist,
the narrative herein is structured not merely to present data, but to offer expert interpretation,
explain the causal relationships between molecular structure and spectral output, and provide
robust, validated experimental protocols for researchers in the field.

'H NMR Spectroscopy: Elucidating the Proton
Environment

Proton NMR (*H NMR) spectroscopy is arguably the most powerful tool for the initial structural
confirmation of (4-Vinylphenyl)methanol. The spectrum provides unambiguous information
about the number of different proton environments, their electronic surroundings, and the
connectivity between adjacent protons.
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'H NMR Data Summary

The following data were obtained on a 500 MHz spectrometer using deuterated chloroform
(CDCIs) as the solvent.[4]

Si I Chemical Coupling
ignal
Li | Shift (9, Multiplicity Constant (J, Integration Assignment
abe
ppm) Hz)
Aromatic (Ar-
H-a 7.39 Doublet (d) 8.0 2H H) ortho to -
CH20H
Aromatic (Ar-
H-b 7.31 Doublet (d) 8.0 2H H) ortho to -
CH=CH:
Doublet of Vinyl (-
H-c 6.72 17.6,10.9 1H
Doublets (dd) CH=CH>)
Vinyl (-
H-d 5.73 Doublet (d) 17.6 1H CH=CHz,
trans)
Vinyl (-
H-e 5.24 Doublet (d) 10.9 1H ]
CH=CHg, cis)
) Benzylic (-
H-f 4.66 Singlet (s) 2H
CH20H)
Broad Singlet Hydroxy! (-
H-g ~1.6-2.0 J 1H Y a
(br s) OH)

Note: The hydroxyl proton (H-g) signal is often broad and its chemical shift can vary depending

on concentration, temperature, and solvent purity. It may not always be distinctly observed.

Expert Interpretation & Causality

The *H NMR spectrum of (4-Vinylphenyl)methanol is highly characteristic.
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o Aromatic Region (7.3-7.4 ppm): The presence of two distinct doublets (H-a, H-b), each
integrating to 2H, is a classic indicator of a 1,4-disubstituted (para) benzene ring. The
protons on the ring ortho to the electron-withdrawing vinyl group (H-b) are slightly upfield
compared to those ortho to the hydroxymethyl group (H-a), though the difference is minimal.
Their coupling constant of 8.0 Hz is typical for ortho-coupling on a benzene ring.

» Vinyl Region (5.2-6.8 ppm): The vinyl protons (H-c, H-d, H-e) constitute an AMX spin system,
a textbook pattern for a terminal alkene.

o H-c (6.72 ppm): This proton is coupled to both H-d and H-e, resulting in a doublet of
doublets. Its downfield shift is due to its position on the double bond and its direct
attachment to the aromatic ring.

o H-d (5.73 ppm) & H-e (5.24 ppm): These are the terminal vinyl protons. They are
diastereotopic, meaning they are in different chemical environments and thus have
different chemical shifts. The larger coupling constant (J = 17.6 Hz) corresponds to the
trans relationship between H-c and H-d, while the smaller coupling constant (J = 10.9 Hz)
corresponds to the cis relationship between H-c and H-e.[4]

e Benzylic & Hydroxyl Protons:

o H-f (4.66 ppm): The two protons of the benzylic methylene group (-CH20H) are chemically
equivalent and show no coupling to adjacent protons, hence they appear as a sharp
singlet.[4] Their position is downfield of typical alkane protons due to the deshielding
effects of both the adjacent aromatic ring and the oxygen atom.

o H-g (~1.6-2.0 ppm): The hydroxyl proton is exchangeable and often does not couple with
neighboring protons, resulting in a broad singlet. Its presence can be confirmed by a D20
exchange experiment, where the peak would disappear.

Caption: Molecular structure with *H NMR assignments.

Protocol: *H NMR Spectrum Acquisition

o Sample Preparation: Dissolve 5-10 mg of (4-Vinylphenyl)methanol in ~0.6 mL of
deuterated chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard.
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¢ Instrumentation: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR
spectrometer.

e Tuning and Shimming: Tune the probe to the *H frequency and shim the magnetic field to
achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

e Acquisition Parameters (Example for 500 MHz):

o

Pulse Program: Standard single pulse (zg30).

Number of Scans: 8-16.

[¢]

[¢]

Acquisition Time: ~3-4 seconds.

[e]

Relaxation Delay (d1): 1-5 seconds.

o

Spectral Width: ~16 ppm (centered around 6 ppm).

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to
0.00 ppm. Integrate all peaks.

13C NMR Spectroscopy: Mapping the Carbon
Skeleton

Carbon-13 NMR provides complementary information to *H NMR, revealing the number of non-
equivalent carbon atoms and offering insights into their chemical environment (e.g.,
hybridization, substitution).

3C NMR Data Summary

The following data is representative for a spectrum acquired in CDCls, with chemical shifts
referenced to the solvent peak at 77.16 ppm. This data is consistent with values found in the
Spectral Database for Organic Compounds (SDBS).
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Chemical Shift (5,

Signal Label Carbon Type Assignment
ppm)
Aromatic (Ar-C-
C-1 140.4 Quaternary (C)
CH20H)
Aromatic (Ar-C-
C-2 136.6 Quaternary (C)
CH=CH2)
C-3 136.5 Methine (CH) Vinyl (-CH=CHz)
) Aromatic (CH ortho to
C-4 127.5 Methine (CH)
-CH20H)
_ Aromatic (CH ortho to
C-5 126.5 Methine (CH)
-CH=CH2)
C-6 114.1 Methylene (CH2) Vinyl (-CH=CHz)
C-7 65.0 Methylene (CH-2) Benzylic (-CH20H)

Expert Interpretation & Causality

The proton-decoupled 13C NMR spectrum is expected to show seven distinct signals,
corresponding to the seven unique carbon environments in the molecule.

e sp2 Hybridized Carbons (114-141 ppm): This region contains the signals for the six aromatic
carbons and the two vinyl carbons.

o Quaternary Carbons (C-1, C-2): The two aromatic carbons bearing substituents (ipso-
carbons) are typically deshielded and appear furthest downfield. The carbon attached to
the alcohol group (C-1) is at ~140.4 ppm, while the one attached to the vinyl group (C-2) is
at ~136.6 ppm. Their low intensity is characteristic of quaternary carbons in proton-
decoupled spectra due to the lack of Nuclear Overhauser Effect (NOE) enhancement.

o Aromatic CH Carbons (C-4, C-5): The four aromatic CH carbons give two signals at
~127.5 and ~126.5 ppm, consistent with typical benzene ring chemical shifts.

o Vinyl Carbons (C-3, C-6): The internal vinyl carbon (C-3) is observed around 136.5 ppm,
while the terminal vinyl carbon (C-6) is significantly more shielded, appearing around
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114.1 ppm. This large difference is characteristic of terminal alkenes.
e sp3 Hybridized Carbon (65.0 ppm):

o Benzylic Carbon (C-7): The single sp3 carbon of the -CH20H group appears at ~65.0 ppm.
This downfield shift from a typical alkane carbon is a direct result of the deshielding effect
of the attached electronegative oxygen atom.

Caption: Molecular structure with 13C NMR assignments.

Protocol: **C NMR Spectrum Acquisition

o Sample Preparation: Prepare a more concentrated sample than for *H NMR. Dissolve 20-50
mg of the compound in ~0.6 mL of CDCIs with TMS.

¢ Instrumentation: Use a 5 mm NMR tube and place it in the spectrometer.
e Tuning and Shimming: Tune the probe to the 13C frequency and perform shimming.

o Acquisition Parameters (Example for 125 MHz):

[e]

Pulse Program: Standard single pulse with proton decoupling (e.g., zgpg30).

(¢]

Number of Scans: 256-1024 (or more), as the 13C nucleus has low natural abundance and
sensitivity.

o

Acquisition Time: ~1-2 seconds.

[¢]

Relaxation Delay (d1): 2 seconds.

[e]

Spectral Width: ~240 ppm (centered around 110 ppm).

o Data Processing: Apply Fourier transformation with an exponential line broadening function
(e.g., 1-2 Hz) to improve the signal-to-noise ratio. Perform phase and baseline corrections.
Calibrate the spectrum using the central peak of the CDCls triplet at 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
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IR spectroscopy is an essential technique for rapidly identifying the key functional groups within
a molecule by detecting their characteristic vibrational frequencies.

IR Data Summary

The following table summarizes the principal absorption bands for (4-Vinylphenyl)methanol,
consistent with data from the Spectral Database for Organic Compounds (SDBS).

Wavenumber . . . Functional Group
Intensity Vibrational Mode )
(cm™) Assignment
3350-3200 Strong, Broad O-H Stretch Alcohol (-OH)
) sp? C-H (Aromatic &
3085, 3010 Medium C-H Stretch _
Vinyl)
) sp® C-H (Benzylic -
2925, 2870 Medium-Weak C-H Stretch
CH3z-)
1630 Medium C=C Stretch Vinyl (-CH=CHz)
1605, 1510 Medium-Weak C=C Stretch Aromatic Ring
1045 Strong C-O Stretch Primary Alcohol
=C-H Bend (Out-of- Monosubstituted
990, 910 Strong
Plane) Alkene
C-H Bend (Out-of- 1,4-Disubstituted
835 Strong

Plane) Aromatic

Expert Interpretation & Causality

The IR spectrum provides a distinct fingerprint for (4-Vinylphenyl)methanol.

e O-H and C-O Stretching: The most prominent feature is the very broad, strong absorption
band centered around 3300 cm~2. This is the hallmark of the O-H stretching vibration of a
hydrogen-bonded alcohol. The broadness is a direct consequence of intermolecular
hydrogen bonding in the sample. The strong band at 1045 cm~1 is characteristic of the C-O
stretching vibration of a primary alcohol.
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C-H Stretching: The spectrum is clearly divided at 3000 cm~*. The peaks just above 3000
cm~1 (3085, 3010 cm~1) are due to the stretching of C-H bonds where the carbon is sp?
hybridized (the aromatic ring and the vinyl group). The weaker peaks just below 3000 cm~1
(2925, 2870 cm™1) are from the sp3 hybridized C-H bonds of the methylene (-CHz) group.
This distinction is a reliable way to confirm the presence of both saturated and unsaturated
portions of the molecule.

C=C Stretching: The vinyl C=C double bond stretch appears at 1630 cm~*. The aromatic
ring's C=C stretching vibrations are observed as a pair of bands at 1605 and 1510 cm~1.

Fingerprint Region (< 1500 cm~1): This region contains complex vibrations, but some are
highly diagnostic. The strong bands at 990 and 910 cm~! are out-of-plane C-H bending
vibrations ("wags") that are characteristic of a terminal vinyl group (-CH=CH3). Furthermore,
the strong band around 835 cm~1 is indicative of the out-of-plane C-H bending for a 1,4-
disubstituted benzene ring.

Caption: Key IR vibrational modes for (4-Vinylphenyl)methanol.

Protocol: FT-IR Spectrum Acquisition (ATR)

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically
diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.
This is crucial as it subtracts the IR absorptions of atmospheric CO2 and water vapor.

Sample Application: Place one to two drops of liquid (4-Vinylphenyl)methanol directly onto
the ATR crystal.

Acquisition: Lower the ATR press arm to ensure good contact between the sample and the
crystal.

Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to
improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm~2.

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g.,
isopropanol or acetone) and a soft lab wipe.
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Mass Spectrometry: Fragmentation and Molecular
Weight

Mass spectrometry (MS) provides the molecular weight of the compound and offers structural
information based on its fragmentation pattern under ionization. Electron lonization (El) is a
common high-energy technique that results in extensive, reproducible fragmentation.

Mass Spectrometry Data Summary

The molecular formula CoH100 corresponds to a molecular weight of 134.07 g/mol . The
following table lists the major ions observed in the EI mass spectrum, consistent with data from
the NIST Mass Spectrometry Data Center and the Spectral Database for Organic Compounds
(SDBS).

m/z (mass-to- Relative Intensity Proposed

charge) (%) Fragment lon Formula
134 65 Molecular lon [M]*e [CoH100]*e
133 45 [M-H]* [CoHoO]*
117 25 [M-OH]* [CoHs]*
115 30 [M-H-H20]* [CoH7]*
105 100 (Base Peak) [M-CH20H]*e [CeH7]*

91 40 [C7H7]* [C7H7]*

77 35 [CeHs]* [CeHs]*

Expert Interpretation & Causality

The fragmentation of (4-Vinylphenyl)methanol is driven by the formation of stable
carbocations, particularly those stabilized by the aromatic ring.

e Molecular lon (m/z 134): The peak at m/z 134 confirms the molecular weight of the
compound. Its relatively high intensity suggests a stable molecular structure.
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e [M-H]* (m/z 133): Loss of a hydrogen radical, likely from the benzylic position, forms a
stable, conjugated oxonium ion.

e [M-OH]* (m/z 117): Loss of a hydroxyl radical (*OH, 17 Da) is a common pathway for benzyl
alcohols, leading to the formation of a vinylbenzyl cation.

o Base Peak [M-CH20H]** (m/z 105): The most abundant ion (base peak) is at m/z 105. This
corresponds to the loss of the hydroxymethyl radical (*CH20H, 31 Da). This is a classic
benzylic cleavage, favored because it results in the highly stable vinylphenyl cation.

o Other Significant Fragments: The peak at m/z 91 is likely the tropylium ion, a common
rearrangement product in the mass spectra of benzyl-containing compounds. The peak at
m/z 77 corresponds to the phenyl cation, formed by further fragmentation.

[CoH100]*e
Molecular lon
m/z 134

[CsH7]*
Base Peak
m/z 105

[CaHaO]* [CoHo]*
m/z 133 m/z 117

[C7H7]*
Tropylium lon
m/z 91

[CeHs]*
Phenyl Cation
m/z 77

Click to download full resolution via product page

Caption: Proposed EI-MS fragmentation pathway for (4-Vinylphenyl)methanol.

Protocol: Mass Spectrum Acquisition (GC-MS with El)
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o Sample Preparation: Prepare a dilute solution (~100 ppm) of (4-Vinylphenyl)methanol in a
volatile solvent such as dichloromethane or ethyl acetate.

e Instrumentation (GC):

o

Injector: Set to 250°C.

[¢]

Column: Use a standard nonpolar capillary column (e.g., DB-5ms).

o

Oven Program: Start at 50°C, hold for 1 minute, then ramp at 10-20°C/min to 280°C.

[e]

Carrier Gas: Helium, with a constant flow rate of ~1 mL/min.

 Instrumentation (MS):

[¢]

Interface Temperature: Set to 280°C.

o

lon Source: Electron lonization (EIl) at 70 eV.

[e]

Source Temperature: Set to 230°C.

o

Mass Analyzer: Scan from m/z 40 to 400.

e Analysis: Inject 1 yL of the sample. The resulting total ion chromatogram (TIC) will show a
peak at a specific retention time for the compound. The mass spectrum is obtained from this
peak.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of (4-
Vinylphenyl)methanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b094994+#spectroscopic-data-of-4-vinylphenyl-
methanol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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